CASTOR OIL METHYL ETHER
Description
Castor Oil Methyl Ester (COME) is a biodiesel derivative synthesized via methanolysis of castor oil. It is predominantly composed of methyl esters of ricinoleic acid (70–90%), oleic acid, linoleic acid, and other minor fatty acids . The presence of hydroxyl groups in ricinoleic acid esters imparts unique physicochemical properties, such as enhanced lubricity and polarity, making COME valuable in biofuels, surfactants, and industrial lubricants . Its average molecular weight ranges between 298–320 g/mol, depending on the fatty acid profile .
Properties
CAS No. |
118539-60-9 |
|---|---|
Molecular Formula |
C8H11BrO |
Synonyms |
CASTOR OIL METHYL ETHER |
Origin of Product |
United States |
Chemical Reactions Analysis
Enzymatic Catalysis
Epoxidation Reactions
Epoxidation targets the double bonds in methyl ricinoleate, forming oxirane rings for polymer applications.
Enzymatic vs. Synthetic Routes
Hydrolysis Reactions
Hydrolysis cleaves the ester bond to yield ricinoleic acid:
Alkaline Hydrolysis
-
Mechanism :
Acidic Hydrolysis
Ring-Opening Reactions
Epoxidized methyl ricinoleate undergoes ring-opening with nucleophiles:
| Nucleophile | Product | Conversion (%) | Conditions |
|---|---|---|---|
| Water | Hydroxylated polyol | 81 | 105°C, Amberlyst 15 |
| Methanol | Methoxylated polyol | 76 | 60°C, Amberlyst 15 |
| Acetic acid | Acetylated polyol | 69 | 105°C, 4 h |
Transesterification with Higher Alcohols
Epoxidized methyl ricinoleate reacts with alcohols to form functionalized esters:
| Alcohol | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | CaAl₂-CLDH700 | 49 |
| n-Propanol | CaAl₂-CLDH700 | 35 |
| iso-Propanol | CaAl₂-CLDH700 | 23 |
Key Research Findings
-
Kinetic Models : Enzymatic transesterification follows a pseudo-steady-state mechanism, with hydrolysis and methanolysis occurring simultaneously .
-
Thermal Stability : Epoxidized derivatives exhibit higher thermal stability (decomposition at 250°C) versus raw methyl ricinoleate (180°C) .
-
Industrial Applications :
Comparison with Similar Compounds
Ethoxylated Castor Oil Acid Methyl Ester (ECAME)
Synthesis and Structure: ECAME is synthesized by ethoxylation of COME using ethylene oxide (EO) under alkaline conditions. Typically, 2–4 EO units are added to the hydroxyl group of ricinoleate, enhancing its surfactant properties . Properties:
- Hydrophilic-Lipophilic Balance (HLB) : Higher than COME due to ethoxylation, improving water solubility.
- Applications: Nonionic surfactant in detergents, emulsifiers, and agrochemicals . Key Difference: Unlike COME, ECAME’s ethoxylation enables tunable solubility for specific formulations, but it lacks direct applicability in biodiesel due to modified structure .
Oleic Acid Methyl Ester
Structure : A simple methyl ester of oleic acid (C18:1), lacking hydroxyl groups.
Properties :
- Molecular Weight : 296.5 g/mol .
- Applications : Biofuel additive, lubricant, and plasticizer.
Comparison with COME : - COME’s hydroxyl groups improve lubricity and polarity, making it superior in low-sulfur diesel applications .
- Oleic acid methyl ester has higher oxidative stability due to the absence of reactive hydroxyl groups .
Methyl Tert-Butyl Ether (MTBE)
Structure : An ether (C₅H₁₂O) with a tert-butyl group.
Properties :
- Molecular Weight : 88.2 g/mol .
- Applications : Gasoline additive for octane enhancement and emission reduction .
Comparison with COME : - MTBE is volatile and toxic, limiting its environmental acceptability, whereas COME is biodegradable .
- COME’s primary use is in biofuels and surfactants, while MTBE is restricted to fuel additives .
Other Ethers and Esters
- Cyclopentyl Methyl Ether: A solvent with low toxicity, used in pharmaceuticals.
- Diethylene Glycol Methyl Ether : A glycol ether with high solubility in water and organic solvents, used as a solvent in coatings. Structurally distinct from COME due to ether linkages and absence of fatty acid chains .
Data Tables
Table 1: Physicochemical Properties
Table 2: Stability and Performance
Research Findings
- Synthesis Efficiency: COME’s methanolysis achieves >90% conversion under optimized conditions, whereas ECAME requires additional ethoxylation steps .
- Surface Activity : ECAME reduces surface tension to 28–32 mN/m, outperforming COME (35–40 mN/m) due to ethoxylation .
- Fuel Performance : COME’s hydroxyl groups improve lubricity in biodiesel blends, reducing engine wear compared to conventional esters like methyl oleate .
Q & A
Q. What are the established methods for synthesizing castor oil methyl ether, and how can reaction conditions be optimized for higher yield?
Methodological Answer : COME is typically synthesized via transesterification of castor oil with methanol in the presence of a catalyst (e.g., NaOH or lipases). Key parameters include:
- Molar ratio : A 6:1 methanol-to-oil ratio minimizes unreacted triglycerides .
- Catalyst concentration : 1% (w/w) NaOH achieves >90% yield but requires neutralization steps. Enzymatic catalysts (e.g., immobilized lipases) reduce downstream purification but operate at slower reaction rates.
- Temperature : Optimal at 60–65°C; higher temperatures risk methanol evaporation.
GC-MS analysis of the methyl ester derivatives (e.g., ricinoleic acid methyl ester) confirms purity, with retention indices compared to standards .
Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of COME?
Methodological Answer :
- FT-IR : Identifies ester C=O stretching (1740–1745 cm⁻¹) and ether C-O-C vibrations (1100–1250 cm⁻¹). Peaks at 3000–2850 cm⁻¹ confirm methyl groups .
- NMR : ¹H NMR shows methoxy protons (δ 3.3–3.7 ppm) and ricinoleate backbone protons (δ 5.3–5.5 ppm for olefinic H). ¹³C NMR distinguishes ester carbonyls (δ 170–175 ppm) from ether linkages (δ 60–70 ppm).
- GC-MS : Quantifies fatty acid methyl ester composition (e.g., ricinoleate, linoleate) and detects impurities like residual triglycerides .
Advanced Research Questions
Q. How does the surfactant behavior of COME vary with concentration and temperature in aqueous systems?
Methodological Answer : COME’s surfactant properties derive from its amphiphilic structure (hydrophobic methyl ether chain and hydrophilic hydroxyl groups). Key experimental approaches:
- Critical Micelle Concentration (CMC) : Measure via conductivity or surface tension. For COME derivatives (e.g., polyoxyethylene castor oil ether), CMC decreases with increasing ethoxylation (e.g., 0.1–1.0 mM for EO=10–25) .
- Temperature dependence : Above the cloud point, micelles aggregate. For COME, cloud points range 46–73°C, influenced by ethoxylation degree and ionic strength .
- Dynamic Light Scattering (DLS) : Monitors micelle size (10–100 nm) and stability under shear stress.
Q. What are the key factors influencing the oxidative stability of COME under different storage or processing conditions?
Methodological Answer : Oxidative degradation of COME is driven by:
- Temperature : Accelerated oxidation occurs above 40°C, with peroxide value (PV) increasing by 2–3× compared to 25°C.
- Light exposure : UV radiation cleaves ether bonds, detected via FT-IR peak broadening at 1100–1250 cm⁻¹ .
- Antioxidant additives : Tocopherol (0.1% w/w) reduces PV by 60% in accelerated aging tests (60°C/14 days).
Q. Experimental design :
- Use Rancimat (ASTM D2272) to measure induction time.
- Track carbonyl formation via FT-IR or HPLC-MS for fragmented oxidation products.
Q. How do structural modifications (e.g., ethoxylation) of COME affect its solvent properties in nanoparticle synthesis or drug delivery systems?
Methodological Answer : Ethoxylation enhances COME’s hydrophilicity, enabling:
- Nanoparticle stabilization : Ethoxylated COME (EO=10–25) reduces interfacial tension in oil/water systems, producing smaller nanoparticles (20–50 nm) compared to non-ethoxylated analogs .
- Drug solubilization : For hydrophobic drugs (e.g., paclitaxel), ethoxylated COME increases solubility 10–20× via micellar encapsulation (confirmed by fluorescence quenching assays).
- Biocompatibility testing : Cell viability assays (e.g., MTT) show >80% viability in C2C12 myotubes at 0.1–1.0 mg/mL, but cytotoxicity rises at >5 mg/mL due to membrane disruption .
Q. What mechanistic insights explain COME’s role in reducing oxidative stress in biological systems?
Methodological Answer : While COME itself is not directly studied, its derivatives (e.g., ethoxylated castor oil) show antioxidant synergy with bioactive compounds like rutin:
- ROS scavenging : DPPH and ABTS assays show ethoxylated COME enhances rutin’s radical scavenging by 20–30% via micellar encapsulation, improving bioavailability .
- Mitochondrial protection : In C2C12 cells, COME-based formulations reduce dexamethasone-induced ROS by 40–50% (measured via DCF-DA fluorescence) and restore mitochondrial OCR (oxygen consumption rate) by 1.5–2× .
- Nrf2 pathway activation : Western blotting confirms COME/rutin formulations upregulate Nrf2 and downstream antioxidants (e.g., HO-1, SOD) by 2–3× in muscle atrophy models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
